molecular formula C7H4Br3NO2 B3047814 Benzene, 1-nitro-4-(tribromomethyl)- CAS No. 14505-17-0

Benzene, 1-nitro-4-(tribromomethyl)-

Cat. No.: B3047814
CAS No.: 14505-17-0
M. Wt: 373.82 g/mol
InChI Key: IXZRLXWDWGAGBH-UHFFFAOYSA-N
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Description

Benzene, 1-nitro-4-(tribromomethyl)- is an organic compound with the molecular formula C7H4Br3NO2 and a molecular weight of 373.82 g/mol . This compound is characterized by a benzene ring substituted with a nitro group at the first position and a tribromomethyl group at the fourth position. It is primarily used for research and development purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-nitro-4-(tribromomethyl)- typically involves the nitration of a tribromomethyl-substituted benzene derivative. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-nitro-4-(tribromomethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Benzene, 1-nitro-4-(tribromomethyl)- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and DNA. The tribromomethyl group can participate in substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

  • 1-Nitro-4-(bromomethyl)benzene
  • 1-Nitro-4-(chloromethyl)benzene
  • 1-Nitro-4-(iodomethyl)benzene

Comparison: Benzene, 1-nitro-4-(tribromomethyl)- is unique due to the presence of the tribromomethyl group, which imparts distinct chemical reactivity compared to other halomethyl-substituted nitrobenzenes. The tribromomethyl group is bulkier and more electron-withdrawing than the mono- or dihalomethyl groups, leading to different reactivity patterns and steric effects .

Properties

IUPAC Name

1-nitro-4-(tribromomethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br3NO2/c8-7(9,10)5-1-3-6(4-2-5)11(12)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZRLXWDWGAGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(Br)(Br)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565453
Record name 1-Nitro-4-(tribromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14505-17-0
Record name 1-Nitro-4-(tribromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitro-α,α,α-tribromotoluene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 51 parts of p-nitrobenzal bromide in 500 parts of carbon tetrachloride is added to a solution of 80 parts of bromine plus 160 parts of 50% sodium hydroxide in 2,000 parts of water at 50° C. The mixture is stirred with a mechanical stirrer for 2.5 hours. The carbon tetrachloride layer is separated, dried and evaporated to give 58 parts (90% yield) of p-nitrobenzotribromide, m.p. 81-3° C.
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Synthesis routes and methods II

Procedure details

A solution of 100 parts of p-nitrobenzal bromide in 1,000 parts of chlorobenzene is stirred with a solution of 80 parts of bromine plus 160 parts of 50% sodium hydroxide in 1,000 parts of water at 50° C for 10 hours. The bottom layer is separated and evaporated to dryness to give 110 parts (86% yield) of p-nitrobenzotribromide, m.p. 66°-70° C.
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Synthesis routes and methods III

Procedure details

A solution of 100 parts of p-nitrobenzal bromide in 500 parts of toluene is added to a solution of 80 parts of bromine plus 160 parts of 50% sodium hydroxide in a 1,000 parts of water at 50° C. The mixture is stirred mechanically at 50° C for 10 hours. The toluene layer is separated; the water layer is extracted with 500 parts of toluene. The combined toluene layers are dried and evaporated to give 110 parts (85% yield) of p-nitrobenzotribromide, m.p. 74°-81° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzene, 1-nitro-4-(tribromomethyl)-
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